3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H26N4O2S2 and its molecular weight is 442.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.14971843 g/mol and the complexity rating of the compound is 939. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Thiazolidinone derivatives, including those containing pyrido[1,2-a]pyrimidin-4-one, have been synthesized and screened for their antimicrobial activity. These compounds show promising biological activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (El Azab & Abdel‐Hafez, 2015).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds derived from thiazolidinone and pyridine rings has been explored. These compounds, including various thiazolidinone derivatives, have demonstrated significant antimicrobial, analgesic, and anti-inflammatory activities. This research underlines the versatility of thiazolidinone-based compounds in synthesizing a variety of biologically active molecules (Abu‐Hashem et al., 2020).
Insecticidal and Antibacterial Potential
Studies on the synthesis of pyrimidine linked pyrazole heterocyclics, including derivatives of thiazolidinone, have shown their potential as insecticidal and antibacterial agents. These compounds have been evaluated against certain insects and selected microorganisms, indicating their use in pest control and antibacterial applications (Deohate & Palaspagar, 2020).
Anti-Cancer and Anti-Angiogenic Effects
Thioxothiazolidin-4-one derivatives, which are structurally related to the compound , have shown promising anticancer and antiangiogenic effects in preclinical models. These studies suggest the potential of thiazolidinone derivatives in cancer therapy, particularly in inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).
Development of Fluorescent pH Sensors
4-Piperidine-naphthalimide derivatives, including thiazolidin side chains, have been developed as novel fluorescent pH sensors. These compounds exhibit fluorescence quenching and red shifts in weakly acidic conditions, demonstrating their potential in sensing applications (Cui et al., 2004).
Antiproliferative Effect on Human Leukemic Cells
Research on 4-thiazolidinone analogues, structurally related to the compound , has revealed their antiproliferative effects on human leukemic cells. These studies highlight the therapeutic potential of thiazolidinone derivatives in leukemia treatment (Sharath Kumar et al., 2014).
Properties
IUPAC Name |
(5Z)-3-butyl-5-[(7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S2/c1-3-4-12-25-21(28)17(30-22(25)29)13-16-19(24-10-6-5-7-11-24)23-18-9-8-15(2)14-26(18)20(16)27/h8-9,13-14H,3-7,10-12H2,1-2H3/b17-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCJQYPKLXRCNO-LGMDPLHJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCCCC4)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCCCC4)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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